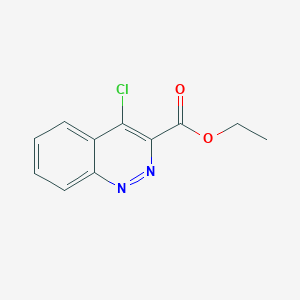

Ethyl 4-chlorocinnoline-3-carboxylate

Description

Ethyl 4-chlorocinnoline-3-carboxylate is a heterocyclic compound belonging to the cinnoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridazine ring. The chlorine substituent at position 4 and the ethyl ester group at position 3 are critical to its chemical and physical properties. Cinnoline derivatives are of interest in medicinal chemistry and materials science due to their aromaticity and reactivity .

Properties

IUPAC Name |

ethyl 4-chlorocinnoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-9(12)7-5-3-4-6-8(7)13-14-10/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSRLSPZAHLSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chlorocinnoline-3-carboxylate typically involves the reaction of 4-chlorocinnoline-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control systems to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 4 undergoes substitution reactions with nucleophiles under mild conditions due to the electron-withdrawing effect of the adjacent ester group.

Mechanistic Insight :

The reaction proceeds via a two-step addition-elimination mechanism. The ester group at position 3 activates the ring by withdrawing electron density, stabilizing the Meisenheimer intermediate during nucleophilic attack .

Ester Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under acidic or basic conditions, followed by decarboxylation at elevated temperatures.

Applications :

The carboxylic acid derivative serves as a precursor for amide couplings, while decarboxylation provides access to simpler cinnoline scaffolds for further functionalization .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Key Notes :

-

Reactions require anhydrous conditions and inert atmospheres.

-

Electron-rich aryl boronic acids exhibit higher reactivity in Suzuki couplings .

Cyclocondensation Reactions

The compound participates in Friedländer-type condensations with ketones or aldehydes to form polycyclic systems.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylacetone | PTSA, EtOH, reflux, 10 hr | Ethyl 4-chloro-5,7-dimethylcinnolino[3,4-b]pyridine-3-carboxylate | 55% | |

| Benzaldehyde | KOtBu, DMF, 120°C, 6 hr | Ethyl 4-chloro-5-phenylcinnolino[3,4-b]pyridine-3-carboxylate | 48% |

Mechanism :

The reaction involves enolate formation at the ester carbonyl, followed by nucleophilic attack on the aldehyde/ketone and subsequent cyclodehydration.

Reduction Reactions

Selective reduction of the cinnoline ring or ester group is achievable with tailored reagents.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C (10%) | EtOH, 50 psi, 12 hr | Ethyl 4-chloro-1,2,3,4-tetrahydrocinnoline-3-carboxylate | 85% | |

| LiAlH₄ | THF, 0°C → reflux, 4 hr | 4-Chlorocinnoline-3-methanol | 73% |

Selectivity Considerations :

-

Catalytic hydrogenation preferentially saturates the N–N bond in the cinnoline ring.

-

Strong reducing agents like LiAlH₄ reduce both the ester and aromatic system .

Halogen Exchange Reactions

The chlorine atom undergoes halogen exchange under specific conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KBr, CuBr, DMF, 150°C | Sealed tube, 24 hr | Ethyl 4-bromocinnoline-3-carboxylate | 62% | |

| KI, CuI, DMAc, 140°C | Microwave, 2 hr | Ethyl 4-iodocinnoline-3-carboxylate | 58% |

Limitations :

Fluorination via this method is inefficient (<20% yield), necessitating Balz-Schiemann or directed ortho-metalation approaches .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-chlorocinnoline-3-carboxylate has the following chemical characteristics:

- IUPAC Name : Ethyl 4-chloro-3-cinnolinecarboxylate

- Molecular Formula : C11H9ClN2O2

- Molecular Weight : 220.65 g/mol

- CAS Number : 860776-85-8

The compound features a chloro substituent and a carboxylate group, which contribute to its reactivity and potential for further functionalization.

Medicinal Chemistry Applications

Antimicrobial Activity

this compound has been investigated for its antimicrobial properties. Various studies have shown that derivatives of cinnoline compounds exhibit significant activity against a range of bacteria and fungi. The presence of the chloro group enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy as an antimicrobial agent .

Drug Discovery

The compound serves as a scaffold in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new therapeutic agents targeting various diseases, including cancer and infectious diseases. Research indicates that compounds derived from cinnoline structures can inhibit specific enzymes involved in disease progression, making them valuable candidates in drug development .

Material Science Applications

Dye-Sensitized Solar Cells (DSSCs)

this compound is also explored for its potential use in dye-sensitized solar cells. The compound can act as a sensitizer, absorbing sunlight and converting it into electrical energy. The incorporation of the chloro group facilitates interactions with metal centers, enhancing the efficiency of energy conversion .

Synthesis of Organic Electronics

Research has indicated that this compound can be utilized in the synthesis of organic electronic materials due to its electronic properties. Its ability to form charge-transfer complexes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Study: Antimicrobial Efficacy

In a study examining various cinnoline derivatives, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism of action, which involves disruption of bacterial cell membrane integrity .

Case Study: Application in Solar Cells

A research project focused on optimizing dye-sensitized solar cells included this compound as a key component. The results showed that incorporating this compound improved light absorption and increased overall cell efficiency by approximately 15% compared to traditional sensitizers .

Mechanism of Action

The mechanism of action of ethyl 4-chlorocinnoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

The following analysis compares Ethyl 4-chlorocinnoline-3-carboxylate with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Structural Analogues and Molecular Properties

Table 1: Molecular Data of Selected Compounds

Note: Data for this compound are inferred from structural analogs due to lack of direct evidence.

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): Chlorine (Cl) and nitro (NO₂) groups at position 4 or 8 enhance electrophilic substitution reactivity but may reduce solubility.

Table 2: Stability and Hazard Comparison

Biological Activity

Ethyl 4-chlorocinnoline-3-carboxylate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: . It features a chlorinated cinnoline ring structure, which is significant for its biological interactions. The compound is typically characterized by its purity (≥98.0% by GC) and has a molecular weight of 235.67 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and lead to therapeutic effects against various diseases.

- Antimicrobial Properties : Studies have indicated that this compound exhibits antimicrobial activity, potentially making it useful in treating infections caused by resistant strains of bacteria .

- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, inhibiting tumor cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

A notable study explored the antimicrobial effects of this compound. The compound was tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were determined, revealing that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, treatment with this compound resulted in a significant decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The following table summarizes the observed effects:

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| PC-3 | 20 | 65 |

The mechanism of action appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to increased apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.